2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine
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Overview
Description
2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique combination of chlorine, difluoromethyl, and methoxy groups attached to the pyrimidine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the agrochemical industry for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of nucleic acid synthesis by interfering with pyrimidine metabolism pathways .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: Compared to its analogs, 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine is unique due to the presence of both difluoromethyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClF2N3O |
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Molecular Weight |
209.58 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H6ClF2N3O/c1-13-5-2(10)3(4(8)9)11-6(7)12-5/h4H,10H2,1H3 |
InChI Key |
XWVURBZVVMBWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1N)C(F)F)Cl |
Origin of Product |
United States |
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